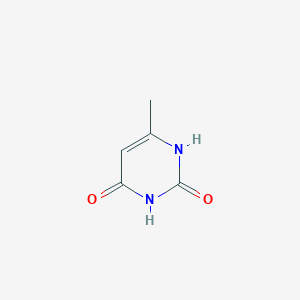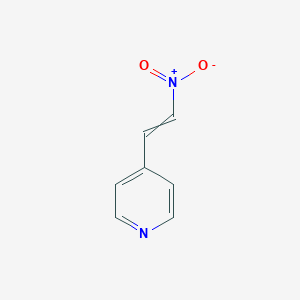
(2R)-2-butyloxirane
描述
(2R)-2-butyloxirane, also known as ®-2-butyloxirane, is a chiral epoxide with the molecular formula C4H8O. It is an organic compound that features a three-membered oxirane ring, which is a highly strained and reactive functional group. The compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
(2R)-2-butyloxirane can be synthesized through several methods, including:
Asymmetric Epoxidation: One common method involves the asymmetric epoxidation of 1-butene using a chiral catalyst. For example, the Sharpless epoxidation method employs titanium tetraisopropoxide and diethyl tartrate as chiral catalysts in the presence of tert-butyl hydroperoxide.
Halohydrin Formation and Cyclization: Another method involves the formation of a halohydrin intermediate from 1-butene, followed by intramolecular cyclization. This can be achieved by treating 1-butene with a halogen (e.g., chlorine or bromine) and water to form the halohydrin, which is then cyclized using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
化学反应分析
Types of Reactions
(2R)-2-butyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include water, alcohols, amines, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The oxirane ring can undergo substitution reactions where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Nucleophilic Ring Opening: Reagents such as water, methanol, or ammonia can be used under acidic or basic conditions to open the oxirane ring.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed for reduction reactions.
Major Products Formed
Nucleophilic Ring Opening: Depending on the nucleophile, products can include diols, ethers, amines, or thiols.
Oxidation: Products can include diols or other oxidized derivatives.
Reduction: Products can include alcohols or alkanes.
科学研究应用
(2R)-2-butyloxirane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides. It serves as a substrate for epoxide hydrolases and other enzymes.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
作用机制
The mechanism of action of (2R)-2-butyloxirane involves its high reactivity due to the strained oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through covalent bonding or other interactions. The specific pathways involved depend on the nature of the reacting species and the conditions of the reaction.
相似化合物的比较
Similar Compounds
(S)-2-butyloxirane: The enantiomer of (2R)-2-butyloxirane, which has similar chemical properties but different stereochemistry.
Ethylene oxide: A simpler epoxide with a two-carbon oxirane ring, used extensively in industrial applications.
Propylene oxide: Another epoxide with a three-carbon oxirane ring, used in the production of polyurethanes and other chemicals.
Uniqueness
This compound is unique due to its chiral nature, which allows for enantioselective reactions and the synthesis of optically active compounds. Its specific reactivity and the ability to undergo a wide range of chemical transformations make it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
(2R)-2-butyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-6-5-7-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNBDXQTMPYBAT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315541 | |
| Record name | (2R)-2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104898-06-8 | |
| Record name | (2R)-2-Butyloxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104898-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Butyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

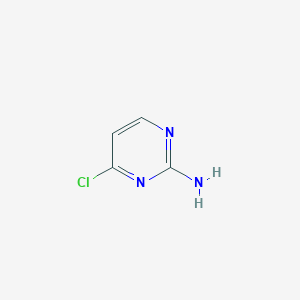
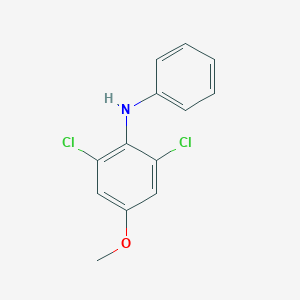
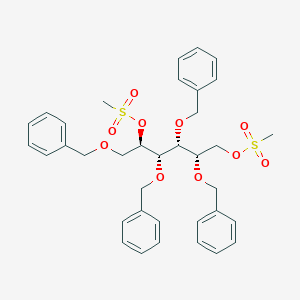
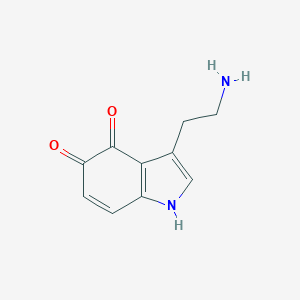
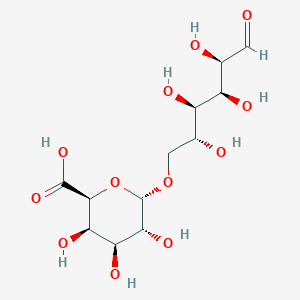
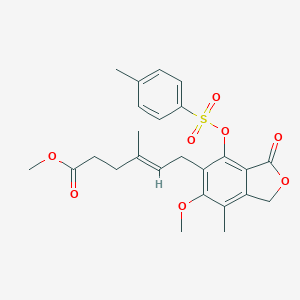
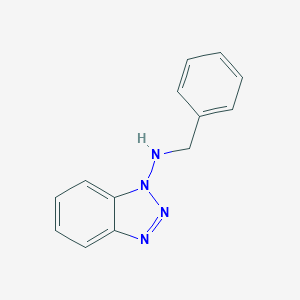
![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)
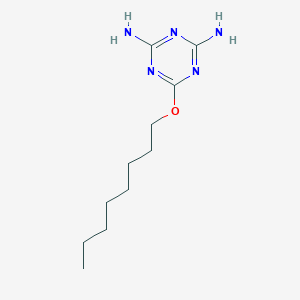
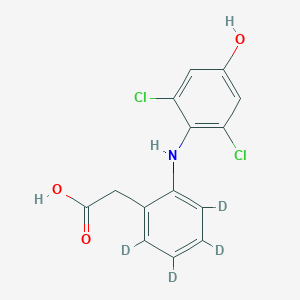
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
